Ethyl (3,4-difluorophenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(3,4-difluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGQKDOPNYQNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944044 | |
| Record name | Ethyl hydrogen (3,4-difluorophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-85-9 | |
| Record name | Ethyl N-(3,4-difluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2145-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC51596 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrogen (3,4-difluorophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 3,4 Difluorophenyl Carbamate
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides insights into the functional groups present in a molecule. The IR and Raman spectra of Ethyl (3,4-difluorophenyl)carbamate are expected to show characteristic absorption bands for the N-H, C=O, C-O, C-F, and aromatic C-H bonds.
The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the carbamate (B1207046) group is a strong absorption expected around 1700-1730 cm⁻¹. The C-F stretching vibrations will give rise to strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H stretching and bending vibrations will also be present.
Table 4: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3300-3500 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong | Strong |
| C=O Stretch | 1700-1730 | Strong | Medium |
| C-N Stretch | 1200-1350 | Medium | Medium |
| C-O Stretch | 1000-1200 | Strong | Weak |
| C-F Stretch | 1100-1300 | Strong | Medium |
| Aromatic Ring Vibrations | 1400-1600 | Medium-Strong | Strong |
Note: Predicted frequencies and intensities are based on general spectroscopic principles and data for similar compounds.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a compound, which can help in its identification. For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight.
The fragmentation of carbamates often involves characteristic losses. Common fragmentation pathways for this compound are expected to include:
Loss of the ethoxy group (-OCH₂CH₃) to give the [M - 45]⁺ fragment.
Loss of ethanol (B145695) (-HOCH₂CH₃) to give the [M - 46]⁺ fragment.
Cleavage of the carbamate bond to yield the 3,4-difluoroaniline (B56902) radical cation.
Fragmentation of the ethyl group.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
| [M]⁺ | 203.06 |
| [M - OC₂H₅]⁺ | 158.03 |
| [M - HOC₂H₅]⁺ | 157.02 |
| [C₆H₃F₂NH₂]⁺ | 129.03 |
Note: The m/z values are calculated based on the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. fiveable.me For this compound, HRMS is crucial for verifying its molecular formula, C9H9F2NO2. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to three or four decimal places. youtube.com This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars). fiveable.me
In a typical HRMS analysis, the sample is ionized, often using a soft ionization technique like electrospray ionization (ESI), to generate ions such as the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺. The instrument then measures the m/z of these ions with very high accuracy. The measured mass is compared to the theoretical (calculated) mass for the proposed chemical formula. The difference, or mass error, is usually expressed in parts per million (ppm) and should ideally be below 5 ppm for confident formula assignment. youtube.comacs.org
For this compound, the theoretical monoisotopic mass is 201.0598. The expected HRMS analysis would confirm this with very low mass error, providing definitive evidence of the compound's elemental composition.
Interactive Data Table: Illustrative HRMS Data Below are the expected high-resolution mass spectrometry results for various adducts of this compound.
| Ion Formula | Adduct Type | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| [C9H10F2NO2]⁺ | [M+H]⁺ | 202.0674 | 202.0671 | -1.5 |
| [C9H9F2NNaO2]⁺ | [M+Na]⁺ | 224.0493 | 224.0490 | -1.3 |
| [C9H8F2KNO2]⁺ | [M+K]⁺ | 240.0232 | 240.0228 | -1.7 |
| [C18H18F4N2O4+H]⁺ | [2M+H]⁺ | 403.1270 | 403.1265 | -1.2 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like carbamates without causing significant fragmentation. nih.govhpst.cz In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
For this compound, analysis via ESI-MS in positive ion mode would be expected to prominently feature the protonated molecular ion, [M+H]⁺, at an m/z of 202.1. This technique is highly sensitive and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. researchgate.net
While ESI is a soft technique, some in-source fragmentation can be induced by adjusting instrumental parameters. For carbamates, characteristic fragmentation patterns can provide additional structural confirmation. nih.gov A common fragmentation pathway for N-aryl carbamates involves the cleavage of the carbamate group. The fragmentation of this compound would likely yield key fragment ions corresponding to the loss of ethylene (B1197577) (C2H4) or the ethoxycarbonyl group (•COOC2H5), or cleavage to form the 3,4-difluoroaniline ion.
Interactive Data Table: Plausible ESI-MS Fragmentation This table outlines the plausible mass-to-charge ratios (m/z) for the parent ion and key fragments of this compound.
| m/z (Hypothetical) | Proposed Ion Structure/Fragment | Interpretation |
|---|---|---|
| 202.1 | [C9H9F2NO2 + H]⁺ | Protonated molecular ion (Parent Ion) |
| 156.1 | [C7H5F2NO + H]⁺ | Loss of Ethylene (C2H4) |
| 130.0 | [C6H4F2N + H]⁺ | 3,4-difluoroaniline fragment |
| 129.0 | [C6H5F2N]⁺ | 3,4-difluoroaniline radical cation |
X-ray Diffraction (XRD) Studies
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edufiveable.me This non-destructive technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of a molecule, which is essential for understanding its chemical properties and intermolecular interactions. carleton.edu
The process requires a high-quality single crystal of this compound, typically 0.1-0.3 mm in size. fiveable.me The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector and analyzed to solve the crystal structure. youtube.comyoutube.com The analysis yields the unit cell parameters (the dimensions of the basic repeating block of the crystal), the space group (the crystal's symmetry), and the exact coordinates of each atom.
For this compound, an SC-XRD analysis would confirm the planarity of the phenyl ring, the geometry of the carbamate group, and the specific conformation of the ethyl chain. Furthermore, it would reveal details of the crystal packing, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, which significantly influences the material's physical properties.
Interactive Data Table: Hypothetical Single Crystal XRD Data The following table presents a set of plausible crystallographic parameters for this compound.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C9H9F2NO2 |
| Formula Weight | 201.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.25 |
| b (Å) | 8.10 |
| c (Å) | 12.55 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 905.4 |
| Z (Molecules per unit cell) | 4 |
Powder X-ray Diffraction (PXRD) for Bulk Structural Characterization
Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk solid sample. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single perfect crystal, PXRD is performed on a finely powdered sample containing a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern, or diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. intertek.com
This technique is crucial in pharmaceutical and materials science for several reasons: it can identify the crystalline form (polymorph) of a substance, determine the purity of a sample by detecting crystalline impurities, and quantify the amounts of different phases in a mixture. nih.govmalvernpanalytical.com The analysis involves exposing the powder sample to X-rays and recording the intensity of the scattered rays at various angles (2θ). Each crystalline solid produces a characteristic pattern of diffraction peaks at specific 2θ angles.
For this compound, a PXRD analysis would be used to confirm the identity and phase purity of a synthesized batch. By comparing the obtained diffractogram to a reference pattern (either from a known standard or calculated from SC-XRD data), one can verify the structural integrity of the bulk material. Any significant deviation or the presence of unexpected peaks would indicate the existence of impurities or a different polymorphic form.
Interactive Data Table: Representative Powder XRD Peaks This table lists hypothetical, characteristic 2θ peaks that could be observed in a PXRD pattern for a pure, crystalline sample of this compound.
| Position [°2θ] (Hypothetical) | Intensity [%] |
|---|---|
| 10.5 | 45 |
| 15.8 | 60 |
| 21.1 | 100 |
| 23.5 | 85 |
| 25.2 | 70 |
| 28.9 | 55 |
| 31.7 | 30 |
Computational Chemistry and Theoretical Investigations of Ethyl 3,4 Difluorophenyl Carbamate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. By modeling the electron density, DFT methods can accurately predict a wide range of molecular properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-311++G(d,p), is commonly employed for such calculations.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For Ethyl (3,4-difluorophenyl)carbamate, this involves finding the minimum energy conformation by exploring the rotational freedom around its single bonds. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles that define its shape.
Table 1: Selected Optimized Geometrical Parameters for a Phenyl Carbamate (B1207046) Structure (Analogous to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.39 | C2-C1-C6 | 120.1 |
| C1-N | 1.41 | C1-N-C7 | 123.5 |
| N-C7 | 1.36 | N-C7-O1 | 125.4 |
| C7-O1 | 1.22 | N-C7-O2 | 110.2 |
| C7-O2 | 1.35 | C7-O2-C8 | 116.8 |
| O2-C8 | 1.45 | O2-C8-C9 | 108.9 |
| C8-C9 | 1.52 |
Note: Data is representative of a generic phenyl carbamate structure and serves as an illustration. Actual values for this compound would require specific calculations.
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
For this compound, key vibrational signatures would include:
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.
C=O stretching: A strong absorption band around 1680-1720 cm⁻¹.
C-F stretching: Expected in the region of 1100-1300 cm⁻¹.
Aromatic C-H stretching: Occurring above 3000 cm⁻¹.
Theoretical spectra allow for the assignment of experimentally observed bands to specific vibrational modes, aiding in the structural confirmation of the compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Electron Transfer Propensity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
In this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring and the nitrogen atom of the carbamate group. The LUMO is likely to be distributed over the carbonyl group (C=O) and the aromatic ring. The presence of the electron-withdrawing fluorine atoms would lower the energy of both the HOMO and LUMO compared to a non-substituted phenyl carbamate.
Table 2: Representative FMO Data for a Fluorinated Phenyl Carbamate
| Parameter | Energy (eV) |
| EHOMO | -6.8 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.6 |
Note: These values are illustrative and the actual energies for this compound may vary.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. The MEP is plotted onto the electron density surface, with different colors representing different potential values.
For this compound, the MEP map would likely show:
Red regions (negative potential): Concentrated around the carbonyl oxygen and the fluorine atoms, indicating these are the most favorable sites for electrophilic attack.
Blue regions (positive potential): Located around the hydrogen atom of the N-H group, making it a likely site for nucleophilic attack or hydrogen bonding.
Green regions (neutral potential): Typically found over the carbon atoms of the phenyl ring and the ethyl group.
The MEP map provides a clear picture of how the molecule will interact with other charged or polar species.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability and electronic properties.
In this compound, significant ICT interactions are expected to occur between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the nitrogen atom (nN) and the antibonding π* orbital of the carbonyl group (π*C=O) is a key feature of the carbamate linkage, contributing to its planarity and stability. The stabilization energy (E(2)) associated with these interactions quantifies their strength. The NBO analysis also provides information on the hybridization of atomic orbitals, confirming the sp² character of the carbonyl carbon and the nitrogen atom.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer and a large difference between their ground and excited state dipole moments can exhibit Non-Linear Optical (NLO) properties. These materials have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is characterized by its first hyperpolarizability (β).
Theoretical calculations can predict the NLO properties of this compound. The presence of the electron-donating carbamate group and the electron-withdrawing difluorophenyl ring creates a donor-π-acceptor (D-π-A) type structure, which is a common motif in NLO materials. The magnitude of the first hyperpolarizability would depend on the efficiency of charge transfer from the donor to the acceptor part of the molecule. Computational studies on similar D-π-A systems suggest that this compound could possess notable NLO properties, though experimental verification would be required.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
A thorough search of scientific literature and computational chemistry databases did not yield any specific studies that have performed a Reduced Density Gradient (RDG) analysis on this compound. Therefore, no specific data tables or detailed research findings regarding the non-covalent interactions of this particular compound, as determined by RDG analysis, can be presented.
RDG analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. This technique is based on the electron density (ρ) and its first derivative. The reduced density gradient (s) is a real space function that helps in the characterization of various types of interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. By plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, NCI plots are generated. These plots typically use a color scale to distinguish between attractive and repulsive interactions. For instance, blue or green regions often indicate stabilizing interactions like hydrogen bonds, while red regions signify repulsive forces or steric clashes.
While this methodology would be highly valuable for understanding the intramolecular and intermolecular forces governing the structure and properties of this compound, no such analysis has been published or made publicly available.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions in Crystalline States
Similar to the RDG analysis, a comprehensive review of existing literature revealed no specific studies focused on the Hirshfeld surface analysis and the generation of 2D fingerprint plots for this compound. Consequently, there are no data tables or detailed research findings to present on the intermolecular interactions in the crystalline state of this compound from this type of analysis.
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is constructed based on the electron distribution of the molecule within its crystalline environment. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close contact between neighboring molecules. These close contacts are indicative of intermolecular interactions.
Although this analytical approach would provide significant insights into the crystal packing and stability of this compound, no such investigation appears to have been conducted or reported.
Molecular Mechanisms and Target Interaction Studies of Ethyl 3,4 Difluorophenyl Carbamate
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. This method is crucial in drug discovery for predicting binding modes and affinities.
Identification of Putative Binding Sites and Ligand Conformations
In studies of carbamate (B1207046) inhibitors, molecular docking is employed to identify how these molecules fit into the active sites of target enzymes. For cholinesterases, the binding site is a narrow gorge, approximately 20 Å long. nih.gov The key area within this gorge is the catalytic anionic site (CAS), which includes a catalytic triad (B1167595) of amino acids (Serine, Glutamate, and Histidine). nih.gov
Docking simulations for carbamate compounds typically show the carbamate moiety oriented towards the crucial serine residue within the CAS. nih.gov The rest of the molecule, often a carrier scaffold, arranges itself within the gorge, forming various non-covalent interactions with other amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of N,N-diphenyl substituted carbamates, interactions at the peripheral anionic sites (PAS) of both acetylcholinesterase and butyrylcholinesterase have been observed. mdpi.com The specific conformation adopted by the ligand is the one that maximizes favorable interactions and minimizes steric clashes, thus achieving the lowest energy state.
Computational Assessment of Binding Affinities and Interaction Energies
Once a likely binding pose is identified, computational methods are used to estimate the binding affinity. This is often expressed as a docking score or a calculated binding free energy (ΔG), typically in kcal/mol. samipubco.com A more negative value indicates a stronger predicted interaction. These calculations consider factors like electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon binding.
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique for calculating the binding free energy between a protein and a ligand from a set of molecular dynamics simulation snapshots. nih.gov This approach provides a more refined estimation than docking scores alone. For example, in a study of thiazolo[3,2-a]pyridine-3-carboxamide derivatives, MM/GBSA calculations revealed significant binding free energies, with van der Waals interactions being the primary contributors. samipubco.com
Table 1: Example Binding Affinity Data for Carbamate Analogues from Computational Studies This table presents hypothetical data based on typical findings for carbamate compounds to illustrate how results are commonly presented.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Carbamate Analogue A | Acetylcholinesterase | -9.5 | -12.3 | Trp84, Ser200, His440 |
| Carbamate Analogue B | Butyrylcholinesterase | -10.2 | -13.1 | Trp82, Ser198, His438 |
| Carbamate Analogue C | Acetylcholinesterase | -8.9 | -11.5 | Tyr334, Phe330, Asp72 |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interaction Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of the binding site. nih.govmdpi.com
For a ligand like Ethyl (3,4-difluorophenyl)carbamate bound to an enzyme, an MD simulation would typically run for nanoseconds to microseconds. Researchers analyze the trajectory to:
Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, scientists can determine if the binding pose predicted by docking is stable over time.
Identify Key Interactions: MD simulations can reveal persistent hydrogen bonds or hydrophobic contacts that are critical for binding, which might be missed in a static model.
Observe Conformational Changes: Both the ligand and the protein can change conformation upon binding. MD simulations can capture these induced-fit effects, providing a more accurate representation of the interaction. nih.gov
Coarse-grained molecular dynamics (CG-MD) is a specific type of MD simulation that allows for the modeling of larger systems and longer timescales, which is useful for studying the assembly of nanoparticles for drug delivery. nih.gov
Enzymatic Inhibition Profiles
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Research
Carbamates are a well-established class of cholinesterase inhibitors. mdpi.com They are known as pseudo-irreversible inhibitors because they react with the enzyme to form a carbamoylated intermediate. mdpi.comresearchgate.net This intermediate is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine (B1216132). uniroma1.it This effectively blocks the enzyme's activity.
Acetylcholinesterase (AChE): The primary role of AChE is to hydrolyze the neurotransmitter acetylcholine in synaptic clefts, terminating the nerve impulse. nih.gov Inhibition of AChE increases the concentration and duration of action of acetylcholine, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. mdpi.commdpi.comuniroma1.it
Butyrylcholinesterase (BChE): BChE is a related enzyme that can also hydrolyze acetylcholine. Its role becomes more significant in the progression of Alzheimer's disease as AChE levels decline. mdpi.comnih.gov Therefore, inhibitors that target both AChE and BChE, or selectively target BChE, are of significant interest. nih.govnih.gov
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com Research on various carbamate derivatives has yielded a wide range of IC50 values, demonstrating that small changes in the chemical structure can significantly impact potency and selectivity for AChE versus BChE. nih.govmdpi.com
Table 2: Cholinesterase Inhibition Data for Selected Carbamate-Based Compounds
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
|---|---|---|---|---|
| Benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | >150 | 4.33 | >34.6 | nih.gov |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 66.08 | 6.57 | 10.0 | nih.gov |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | >500 | 1.60 | >312.5 | mdpi.com |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | 137.9 | 0.28 | mdpi.com |
| Rivastigmine (Standard) | 22.82 | 38.65 | 0.59 | mdpi.com |
Inhibition of Other Relevant Enzyme Systems (e.g., DNA Gyrase, α-Amylase)
While the primary focus for many carbamates has been on cholinesterases, the inhibition of other enzymes is a key area of drug discovery for different therapeutic applications.
DNA Gyrase: This enzyme is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription. mdpi.com It introduces negative supercoils into DNA. Because it is absent in higher eukaryotes, it is an excellent target for antibacterial agents. nih.gov Known inhibitors of DNA gyrase include quinolones and coumarins. nih.gov While ethyl urea (B33335) derivatives have been investigated as inhibitors, specific studies on the effect of this compound on DNA gyrase are not prominent in the literature. researchgate.net
α-Amylase: This enzyme plays a crucial role in carbohydrate digestion by breaking down starch into smaller sugars. mdpi.com Inhibiting α-amylase can slow the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.comnih.gov Inhibitors for α-amylase have been identified from various natural and synthetic sources. nih.govnih.govgoogle.com However, dedicated research into carbamates like this compound as α-amylase inhibitors is not extensively documented.
Investigation of Specific Biological Targets and Pathways
While direct experimental studies on this compound are not extensively available in public literature, its structural motifs—a carbamate group and a difluorophenyl moiety—allow for informed hypotheses regarding its potential biological targets and mechanisms of action. Carbamates are a well-established class of compounds known for their ability to interact with a variety of biological targets, often acting as inhibitors of enzymes, particularly hydrolases. nih.govnih.gov The presence of the difluorophenyl group can further modulate this activity, potentially enhancing binding affinity and metabolic stability. tandfonline.comtandfonline.com
Protein-Ligand Interaction Landscapes
The carbamate functional group is a key determinant of the potential protein-ligand interactions of this compound. Carbamates are recognized as pseudo-irreversible inhibitors of serine hydrolases, a broad class of enzymes that includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The mechanism of inhibition typically involves the carbamylation of the active site serine residue, which renders the enzyme inactive. mdpi.com This interaction is covalent but can be slowly reversible. nih.gov
The 3,4-difluorophenyl group likely plays a significant role in the specificity and affinity of the compound for its target proteins. The fluorine atoms can alter the electronic properties of the phenyl ring and can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the binding pocket of a target protein. tandfonline.com These interactions can enhance the binding affinity and selectivity of the compound. tandfonline.com For instance, in the context of cholinesterase inhibition, the phenyl ring could engage in π-π stacking interactions with aromatic residues in the active site gorge. researchgate.net
Interactive Data Table: Potential Protein-Ligand Interactions of Carbamate Analogs
| Target Protein Class | Interacting Moiety | Type of Interaction | Potential Effect |
| Serine Hydrolases | Carbamate | Covalent Carbamylation | Enzyme Inhibition |
| Cholinesterases | Difluorophenyl | π-π Stacking | Enhanced Binding Affinity |
| Various Receptors | Difluorophenyl | Hydrophobic Interactions | Modulation of Receptor Activity |
| Cytochrome P450 | Difluorophenyl | Halogen Bonding | Altered Metabolism |
Molecular Modulation of Cellular Processes
The interaction of this compound with its putative biological targets can lead to the modulation of various cellular processes. Inhibition of key enzymes like acetylcholinesterase can have profound effects on cholinergic neurotransmission, a fundamental process in the nervous system. nih.gov
Furthermore, exposure to carbamate compounds has been linked to the induction of oxidative stress in cells. nih.govepa.gov This can occur through the depletion of intracellular antioxidants, such as glutathione, and the increased production of reactive oxygen species (ROS). epa.gov A cellular response to such stress often involves the activation of signaling pathways like the Nrf2-ARE pathway, which upregulates the expression of antioxidant and detoxification enzymes. researchgate.net
The difluorophenyl moiety may also contribute to the cellular effects of the compound. The increased lipophilicity conferred by fluorine atoms can enhance the ability of the compound to cross cellular membranes and accumulate within cells. tandfonline.com This could lead to off-target effects and interactions with a wider range of cellular components.
Interactive Data Table: Potential Molecular Modulation of Cellular Processes by Carbamate Analogs
| Cellular Process | Potential Mechanism of Modulation | Consequence |
| Neurotransmission | Inhibition of Acetylcholinesterase | Altered synaptic signaling |
| Oxidative Stress Response | Depletion of Glutathione, ROS production | Activation of Nrf2 pathway |
| Inflammatory Signaling | Modulation of inflammatory enzyme activity | Altered inflammatory response |
| Cell Proliferation | Interference with cell cycle regulation | Potential for antiproliferative effects |
Polymorphism and Solid State Research of Ethyl 3,4 Difluorophenyl Carbamate
Thermodynamic Stability and Phase Transition Behavior of Polymorphs
The thermodynamic stability of different polymorphs determines their relative energy and which form is the most stable under specific conditions of temperature and pressure. thelifesciencesmagazine.com Understanding the phase transition behavior is critical, as a less stable (metastable) form may convert to a more stable form over time or upon changes in environmental conditions. nih.gov This is a key consideration in the pharmaceutical and materials science fields, as such transformations can significantly impact a product's properties and performance. uga.edu
Currently, there is no publicly available research on the thermodynamic stability or phase transition behavior of any potential polymorphs of Ethyl (3,4-difluorophenyl)carbamate. Such a study would involve determining the melting points, enthalpies of fusion, and transition temperatures of any identified polymorphs to establish their stability relationships.
Spectroscopic Differentiation of Polymorphic Forms (e.g., Raman, FTIR)
Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful non-destructive methods for differentiating between polymorphs. uga.edu Since polymorphs have different crystal lattices and intermolecular interactions, their vibrational modes will differ, leading to distinct spectral fingerprints. These differences can be observed in the positions, intensities, and splitting of characteristic peaks.
No spectroscopic data aimed at differentiating potential polymorphic forms of this compound has been found in the reviewed literature. While routine spectroscopic characterization for this compound likely exists in private industrial archives, studies focused on polymorphic differentiation are not available.
Crystal Packing Analysis and Intermolecular Interactions in Polymorphs
Analysis of crystal packing reveals how molecules are arranged in the solid state and the nature of the intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that hold the crystal lattice together. materialsciencejournal.org These interactions are fundamental to understanding the physical properties of a material, including its melting point, solubility, and mechanical strength. Different polymorphic forms arise from different crystal packing arrangements. wikipedia.org
As no crystal structures for this compound have been deposited in public crystallographic databases, a detailed analysis of its crystal packing and intermolecular interactions is not possible at this time. Such an analysis would require the successful growth of single crystals and their study by single-crystal X-ray diffraction. materialsciencejournal.org
Implications of Polymorphism on Research Reproducibility and Material Science
The existence of polymorphism can have significant implications for research reproducibility. numberanalytics.com If the specific polymorphic form used in a study is not controlled or identified, experiments may yield inconsistent results, as different polymorphs can exhibit different properties such as solubility and dissolution rate. researchgate.netnih.gov In material science, controlling polymorphism is key to tailoring the properties of a material for a specific application. numberanalytics.com The ability to selectively produce a desired polymorph can lead to materials with enhanced performance characteristics. thelifesciencesmagazine.comnumberanalytics.com
Given the lack of research on the solid-state properties of this compound, the potential impact of polymorphism on its use and study remains unknown. Any future research involving this compound in the solid state should consider the possibility of polymorphism to ensure reliable and reproducible outcomes.
Preclinical Research Applications of Ethyl 3,4 Difluorophenyl Carbamate and Its Derivatives
In Vitro and In Vivo Biological Activity (Non-Human, Non-Clinical Models)
The biological effects of ethyl (3,4-difluorophenyl)carbamate derivatives have been investigated across several domains, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective studies. These preclinical evaluations in cell-based (in vitro) and animal (in vivo) models are crucial for identifying potential therapeutic applications.
Carbamate (B1207046) derivatives have demonstrated notable potential as antimicrobial agents, with research highlighting their efficacy against various fungal and bacterial pathogens.
Antifungal Activity: N-aryl carbamate derivatives have been synthesized and evaluated for their fungicidal activity against a range of plant fungal pathogens. researchgate.netnih.gov In vitro screening has shown that many of these compounds exhibit significant antifungal effects. researchgate.netnih.gov For instance, certain derivatives displayed potent inhibition against Fusarium graminearum and Fusarium oxysporum. researchgate.netnih.gov The structure-activity relationship suggests that the nature of the substituents on the aryl ring plays a critical role in determining the antifungal potency and spectrum. nih.gov Studies have identified N-aryl carbamates that show broad-spectrum antifungal activity, with inhibition rates exceeding 70% at a concentration of 50 μg/mL against pathogens like Botrytis cinerea and Magnaporthe grisea. nih.gov
| Compound Derivative | Target Fungus | Activity Metric (EC₅₀) | Inhibition Rate at 50 µg/mL |
|---|---|---|---|
| Compound 1af | F. graminearum | 12.50 µg/mL | Not Reported |
| Compound 1z | F. oxysporum | 16.65 µg/mL | Not Reported |
| Compound 1ag | Broad Spectrum | Not Reported | > 70% |
| Compound 1x | B. cinerea | Not Reported | > 70% |
| Compound 1t | M. grisea | Not Reported | > 70% |
Antibacterial Activity: The antibacterial potential of carbamate derivatives has also been explored. While some studies found certain meta-alkoxyphenylcarbamates to be inactive against Staphylococcus aureus, they showed activity against Escherichia coli and the yeast Candida albicans. nih.gov The level of antimicrobial activity was dependent on the length of the alkoxy side chain and the type of substituent on the phenyl ring. nih.gov In other research, a mixed ligand cobalt(II) complex of a related compound, ethyl (2-(methylcarbamoyl)phenyl)carbamate, demonstrated promising antimicrobial activity against both Gram-positive (Micrococcus luteus, Listeria monocytogenes) and Gram-negative (Klebsiella pneumoniae, Proteus vulgaris) bacteria. mdpi.com Furthermore, the fluorine-substituted quercetin (B1663063) derivative, 3′,4′-difluoroquercetin, while not a carbamate itself, potentiated the activity of the antibiotic ceftazidime (B193861) against carbapenem-resistant Pseudomonas aeruginosa, highlighting the potential utility of difluoro-substituted aromatic compounds in combating bacterial resistance. nih.gov
Derivatives containing a fluorophenyl moiety have been assessed for their anti-inflammatory properties in preclinical animal models. One study investigated the synthetic compound N-(3-Florophenyl)ethylcaffeamide (FECA) in a λ-carrageenan-induced paw edema model in mice. researchgate.net The results indicated that FECA possessed anti-inflammatory activity, significantly reducing paw edema. researchgate.net The proposed mechanism for this effect involves the reduction of key inflammatory mediators, including cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in the inflamed tissue. researchgate.net Research into other heterocyclic compounds has also identified potent anti-inflammatory agents, with some pyridazinone derivatives reducing zymosan-induced paw edema in mice, an effect comparable to the established anti-inflammatory drug indomethacin. nih.gov The ability of various phytoconstituents to exhibit anti-inflammatory effects is often linked to their interaction with cellular targets like COX and inducible nitric oxide synthase (iNOS). nih.gov
A significant area of preclinical research for carbamate derivatives is in oncology. Numerous studies have evaluated their anti-proliferative and cytotoxic effects against a wide array of human cancer cell lines.
A series of novel carbamate analogs of Melampomagnolide B (MMB) were synthesized and tested for anticancer activity against a panel of sixty human cancer cell lines. nih.gov Two analogs, 6a and 6e, showed promising anti-leukemic activity against the CCRF-CEM human leukemia cell line with GI₅₀ values (50% growth inhibition) in the nanomolar range. nih.gov Analog 6a was also effective against melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines, while 6e showed activity against non-small cell lung cancer (HOP-92) and renal cancer (RXF 393) cell lines. nih.gov
Similarly, aryl carbamates containing an oxamate (B1226882) moiety were found to be selectively anti-proliferative for specific cancer cell lines, including U-87 MG glioblastoma, A-375 melanoma, and MDA-MB-231 breast carcinoma, without affecting the viability of normal immortalized fibroblast cells. nih.gov Other research has identified that ethylenediurea (B156026) derivatives with a carbamate link can inhibit cancer cell proliferation by 70–90% in breast cancer, melanoma, and glioblastoma models. nih.gov Further studies on hydrazide derivatives incorporating a quinoline (B57606) moiety showed that certain analogues significantly reduced the cell viability of neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cancer cells. mdpi.com
| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | Activity Metric (GI₅₀) |
|---|---|---|---|
| MMB Carbamate Analog 6a | CCRF-CEM | Leukemia | 680 nM |
| MMB Carbamate Analog 6e | CCRF-CEM | Leukemia | 620 nM |
| MMB Carbamate Analog 6a | MDA-MB-435 | Melanoma | 460 nM |
| MMB Carbamate Analog 6a | MDA-MB-468 | Breast Cancer | 570 nM |
| MMB Carbamate Analog 6e | HOP-92 | Non-Small Cell Lung | 650 nM |
| MMB Carbamate Analog 6e | RXF 393 | Renal Cancer | 900 nM |
| Aryl Carbamates with Oxamate | U-87 MG | Glioblastoma | Selectively Anti-proliferative |
| Aryl Carbamates with Oxamate | A-375 | Melanoma | Selectively Anti-proliferative |
| Ethylenediurea Derivatives | MDA-MB-231 | Breast Cancer | 70-90% Proliferation Inhibition |
While several carbamate derivatives have been evaluated for their activity against central nervous system cancers like glioblastoma and neuroblastoma, this constitutes an anticancer effect rather than a neuroprotective one. nih.govmdpi.com Preclinical research specifically investigating the potential of this compound or its close derivatives to protect neurons from damage or degeneration is not extensively documented in the available literature. However, the broader class of carbamates includes compounds with neurological applications, such as anticonvulsants, which act on targets like NMDA receptors and enhance GABA activity, suggesting the potential for this chemical scaffold to interact with the central nervous system. nih.gov
Application as Chemical Probes in Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The carbamate functional group possesses several properties that make it a valuable component in the design of such tools. Carbamates are generally stable chemically and proteolytically, and their ability to act as a peptide bond surrogate allows them to interact with biological targets like enzymes and receptors. nih.govacs.org The carbamate moiety can participate in hydrogen bonding and imposes a degree of conformational restriction, which can be fine-tuned to modulate interactions with a target protein. nih.gov
Role as Intermediates and Building Blocks in Advanced Organic and Medicinal Chemistry Syntheses
This compound is a valuable intermediate in organic synthesis, primarily due to the versatility of its functional groups. The carbamate moiety is widely employed as a protecting group for amines in complex syntheses, particularly in peptide chemistry. nih.govacs.org Its stability under various reaction conditions and the relative ease of its removal make it an effective tool for synthetic chemists.
The compound also serves as a building block for constructing more complex, biologically active molecules. researchgate.net The 3,4-difluorophenyl group is a common structural motif in medicinal chemistry, and this compound provides a straightforward method for incorporating this moiety into a larger molecular scaffold. Synthetic routes have been developed for creating a variety of carbamate derivatives by reacting amines with reagents like N,N'-carbonyldiimidazole (CDI) followed by an alcohol, demonstrating the role of these compounds as key intermediates. mdpi.com The carbamate functionality can be synthesized through various methods, including reactions involving isocyanates, carbon dioxide, or carbamoylimidazolium salts, highlighting its importance as a synthetic target and an intermediate for further chemical transformations. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for Ethyl (3,4-difluorophenyl)carbamate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via carbamate-forming reactions between 3,4-difluoroaniline and ethyl chloroformate under basic conditions. Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of reagents. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is typical, with yields reported between 60–75% under optimized conditions .
Q. What analytical techniques are recommended for characterizing this compound and detecting impurities?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) confirms structural integrity, particularly the carbamate linkage (δ ~155 ppm in ¹³C NMR) and fluorine substituents. Gas chromatography-mass spectrometry (GC-MS) is effective for trace impurity profiling, with detection limits as low as 35 µg/L in complex matrices .
Q. How does the substitution pattern (3,4-difluorophenyl) influence the compound’s physicochemical properties?
The electron-withdrawing fluorine atoms enhance the carbamate’s electrophilicity, increasing its reactivity in nucleophilic substitution reactions. Computational modeling (e.g., DFT) shows that the 3,4-difluoro configuration stabilizes the aromatic ring via resonance effects, reducing metabolic degradation rates compared to non-fluorinated analogs .
Advanced Research Questions
Q. What biocatalytic strategies enable stereoselective synthesis of this compound derivatives?
Engineered enzymes, such as Bacillus subtilis hemoglobin mutants (e.g., Y25L/T45A/Q49A), catalyze asymmetric cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate. This yields enantiopure cyclopropane intermediates (e.g., (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate) with >99% diastereoselectivity and 98% enantiomeric excess (ee), critical for pharmaceutical applications .
Q. What metabolic pathways are implicated in ethyl carbamate toxicity, and how do fluorinated analogs differ?
Ethyl carbamate undergoes CYP2E1-mediated oxidation to vinyl carbamate epoxide, a DNA-reactive metabolite. Fluorination at the 3,4-positions reduces hepatic microsomal degradation rates by ~40% compared to non-fluorinated carbamates, potentially altering toxicity profiles. Metabolite identification via NADPH-fortified human liver microsomes is recommended for risk assessment .
Q. How can conflicting genotoxicity data for ethyl carbamate derivatives be reconciled in risk analysis?
While ethyl carbamate itself shows weak clastogenicity (e.g., sister chromatid exchange in human lymphocytes), fluorinated derivatives may exhibit reduced DNA-binding affinity due to steric and electronic effects. Discrepancies in studies often arise from metabolic activation protocols; incorporating human hepatocyte co-cultures improves assay relevance .
Q. What methodologies optimize scalability in stereoselective synthesis of this compound intermediates?
Continuous-flow reactors enhance biocatalytic cyclopropanation efficiency, achieving 79% yield in 2 hours (vs. 24 hours batch mode). Immobilized lipases (e.g., CAL-B) enable catalyst reuse for ≥5 cycles without significant activity loss, reducing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
